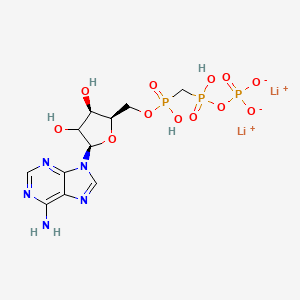

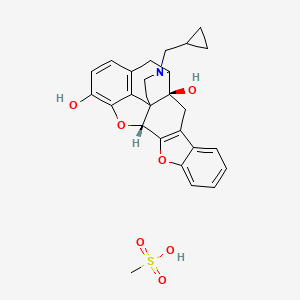

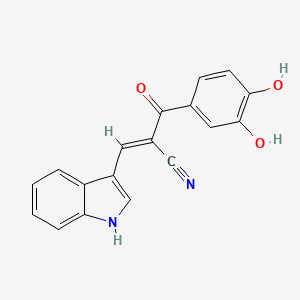

![molecular formula C23H20N4O6 B10763256 (E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide CAS No. 140674-77-7](/img/structure/B10763256.png)

(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tyrphostin AG 537 is a synthetic compound known for its inhibitory effects on certain protein tyrosine kinases. It is part of the tyrphostin family, which are small molecules designed to inhibit the activity of tyrosine kinases, enzymes that play a crucial role in the signaling pathways of cells. Tyrphostin AG 537 has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases where tyrosine kinase activity is dysregulated .

Vorbereitungsmethoden

The synthesis of Tyrphostin AG 537 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Formation of the core structure: The core structure of Tyrphostin AG 537 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

Functional group modifications: The core structure is then modified by introducing various functional groups to enhance its inhibitory activity. This may involve reactions such as nitration, reduction, and acetylation.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Industrial production methods for Tyrphostin AG 537 are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Tyrphostin AG 537 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen auf Tyrphostin AG 537 zu modifizieren, z. B. die Umwandlung von Nitrogruppen in Amine.

Substitution: Die aromatischen Ringe in Tyrphostin AG 537 können Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Tyrphostin AG 537 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Tyrosinkinasen zu untersuchen und neue Inhibitoren mit verbesserten Eigenschaften zu entwickeln.

Biologie: Tyrphostin AG 537 wird verwendet, um die Rolle von Tyrosinkinasen in zellulären Signalwegen zu untersuchen und ihre Beteiligung an verschiedenen biologischen Prozessen zu verstehen.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen in der Behandlung von Krankheiten wie Krebs, bei denen die Tyrosinkinaseaktivität häufig dysreguliert ist. Es wird auch auf seine Auswirkungen auf andere Krankheiten untersucht, darunter entzündliche und Autoimmunerkrankungen.

5. Wirkmechanismus

Tyrphostin AG 537 übt seine Wirkungen aus, indem es die Aktivität von Proteintyrosinkinasen hemmt. Diese Enzyme sind an der Phosphorylierung von Tyrosinresten an Proteinen beteiligt, einem wichtigen Schritt in vielen Signalwegen. Durch die Hemmung von Tyrosinkinasen unterbricht Tyrphostin AG 537 diese Signalwege, was zu einer Verringerung der Zellproliferation und des Zellüberlebens führt. Dieser Mechanismus ist besonders relevant in Krebszellen, in denen die Tyrosinkinaseaktivität häufig hochreguliert ist .

Zu den molekularen Zielstrukturen von Tyrphostin AG 537 gehören verschiedene Tyrosinkinasen, wie der epidermale Wachstumsfaktorrezeptor (EGFR) und der Thrombozyten-abgeleitete Wachstumsfaktorrezeptor (PDGFR). Die Verbindung bindet an die aktive Stelle dieser Kinasen und verhindert die Phosphorylierung ihrer Substrate, wodurch ihre Aktivität gehemmt wird .

Wirkmechanismus

Tyrphostin AG 537 exerts its effects by inhibiting the activity of protein tyrosine kinases. These enzymes are involved in the phosphorylation of tyrosine residues on proteins, a key step in many signaling pathways. By inhibiting tyrosine kinases, Tyrphostin AG 537 disrupts these signaling pathways, leading to a reduction in cell proliferation and survival. This mechanism is particularly relevant in cancer cells, where tyrosine kinase activity is often upregulated .

The molecular targets of Tyrphostin AG 537 include various tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). The compound binds to the active site of these kinases, preventing the phosphorylation of their substrates and thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Tyrphostin AG 537 ist Teil einer größeren Familie von Tyrphostin-Verbindungen, die jeweils einzigartige Eigenschaften und inhibitorische Aktivitäten aufweisen. Einige ähnliche Verbindungen umfassen:

Tyrphostin AG 538: Ähnlich in der Struktur zu Tyrphostin AG 537, aber mit verschiedenen funktionellen Gruppen, die seine inhibitorische Aktivität beeinflussen.

Tyrphostin AG 1296: Ein weiteres Mitglied der Tyrphostin-Familie, das für seine potente Hemmung des PDGFR bekannt ist.

Tyrphostin AG 1478: Ein selektiver Inhibitor des EGFR, der in der Forschung verwendet wird, um die Rolle dieses Rezeptors bei Krebs zu untersuchen.

Eigenschaften

| 140674-77-7 | |

Molekularformel |

C23H20N4O6 |

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C23H20N4O6/c24-12-16(8-14-2-4-18(28)20(30)10-14)22(32)26-6-1-7-27-23(33)17(13-25)9-15-3-5-19(29)21(31)11-15/h2-5,8-11,28-31H,1,6-7H2,(H,26,32)(H,27,33)/b16-8+,17-9+ |

InChI-Schlüssel |

ZHOKHSGWBNPFQU-GONBZBRSSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1/C=C(/C(=O)NCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N)\C#N)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)NCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B10763217.png)

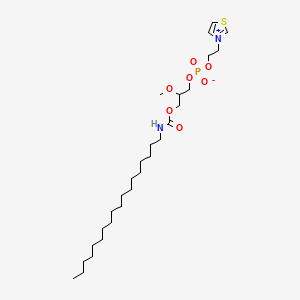

![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)

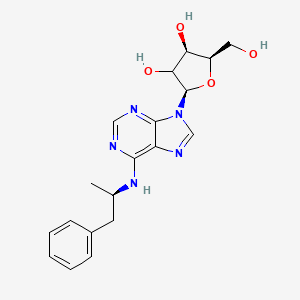

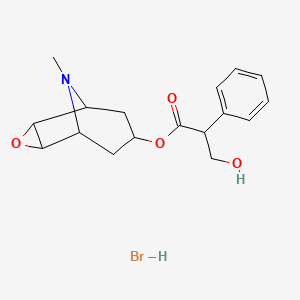

![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)

![4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763253.png)

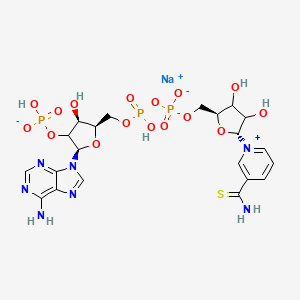

![sodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763258.png)

![(2S)-4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-Dimethylethyl)amino]carbonyl]-1-piperazinecarboxylic acid, phenylmethyl ester](/img/structure/B10763264.png)

![sodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763271.png)